molecular formula C19H22BFO3 B8245258 2-(3-((3-Fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-((3-Fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8245258
M. Wt: 328.2 g/mol
InChI Key: DOPYIFVRURSZNA-UHFFFAOYSA-N
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Description

This compound belongs to the class of pinacol boronate esters, which are widely used in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in organic synthesis. The structure features a 1,3,2-dioxaborolane core with a 3-fluorobenzyloxy-substituted phenyl group. Such boronate esters are critical intermediates in pharmaceutical synthesis, as seen in the development of RET kinase inhibitors like selpercatinib .

Properties

IUPAC Name

2-[3-[(3-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-8-6-10-17(12-15)22-13-14-7-5-9-16(21)11-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPYIFVRURSZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(3-((3-Fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl products. This reaction is facilitated by a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through the Suzuki–Miyaura coupling mechanism, which involves the following steps:

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The electronic and steric properties of substituents on the phenyl ring significantly influence reactivity and applications. Key analogs include:

Compound Name Substituent Key Features Evidence ID
2-(4-((3-Methoxybenzyl)oxy)phenyl)-1,3,2-dioxaborolane 3-Methoxybenzyloxy Electron-donating methoxy group; reduced electrophilicity compared to fluorine. Used in medicinal chemistry for solubility enhancement.
2-(3,5-Dichlorophenyl)-1,3,2-dioxaborolane 3,5-Dichloro Strong electron-withdrawing Cl atoms increase oxidative stability but reduce reactivity in cross-couplings. Common in agrochemical intermediates.
2-(3-(Difluoromethoxy)-2-methylphenyl)-1,3,2-dioxaborolane Difluoromethoxy, methyl Enhanced metabolic stability due to difluoromethoxy; methyl group adds steric hindrance. Used in bioactive molecule synthesis.
2-(3-Fluorophenyl)-1,3,2-dioxaborolane 3-Fluoro Simpler structure; lacks benzyloxy group, leading to faster coupling kinetics but lower thermal stability.

Key Observations :

  • Electron-Withdrawing Groups (e.g., -F, -Cl) : Improve oxidative stability and reaction rates in cross-couplings but may require harsher conditions (e.g., higher catalyst loading) .
  • Electron-Donating Groups (e.g., -OCH₃) : Reduce boronate electrophilicity, slowing cross-coupling reactions but improving solubility in polar solvents .
  • Steric Effects : Bulky substituents (e.g., 2-methyl in ) hinder catalyst accessibility, necessitating optimized ligand systems.

Benzyloxy vs. Allyloxy and Other Ether Linkages

The target compound’s 3-fluorobenzyloxy group is distinct from allyloxy or methoxymethoxy analogs:

  • Allyloxy Derivatives (e.g., 4,4,5,5-tetramethyl-2-(4-((2-(p-tolyloxy)allyl)oxy)phenyl)-1,3,2-dioxaborolane): Allyl ethers introduce conjugation pathways, enabling photochemical applications but reducing hydrolytic stability .
  • Methoxymethoxy Derivatives (e.g., 4-(methoxymethoxy)-2-{2-[3-borono-phenyl]ethyl}aniline): These groups act as protective moieties, allowing selective deprotection in multistep syntheses .

Reactivity in Cross-Coupling Reactions

  • Target Compound : The 3-fluorobenzyloxy group balances electronic activation and steric accessibility, achieving moderate yields (~70–80%) in Suzuki couplings under mild conditions (e.g., Pd(dppf)Cl₂, Cs₂CO₃) .
  • Chlorinated Analogs : 3,5-Dichloro derivatives require elevated temperatures (90–100°C) and longer reaction times due to reduced electrophilicity .
  • Thiophene-Containing Analog (e.g., 4,4,5,5-tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane): Heterocyclic boronates exhibit unique reactivity in synthesizing π-conjugated materials but face challenges in regioselectivity .

Biological Activity

2-(3-((3-Fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has attracted attention in various fields of research due to its unique chemical structure and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula: C19H22BFO3
  • Molecular Weight: 328.19 g/mol
  • CAS Number: 1648930-12-4

The compound features a five-membered ring structure containing boron and oxygen, which is characteristic of dioxaborolanes. The presence of the fluorobenzyl group enhances its reactivity and selectivity in biological systems.

Biological Activity Overview

The biological activity of this compound is primarily associated with its role in cancer therapy and drug design.

Boron Neutron Capture Therapy (BNCT)

One of the most significant applications of this compound is in Boron Neutron Capture Therapy (BNCT) . BNCT is a targeted cancer treatment that utilizes the unique properties of boron to selectively destroy cancer cells while sparing healthy tissue. The mechanism involves:

  • Neutron Capture: The boron atom captures thermal neutrons and undergoes a nuclear reaction.
  • Particle Emission: This reaction produces high-energy alpha particles and lithium nuclei that induce localized damage to cancer cells.

Drug Design and Development

The compound's structure allows it to be a versatile building block in drug design. Its ability to participate in various chemical reactions makes it suitable for synthesizing novel pharmaceuticals. Research has indicated potential inhibitory effects on various biological targets:

  • Nitric Oxide Synthase (NOS) Inhibition: Studies have shown that modifications to the structure can enhance inhibition against different NOS isozymes (nNOS, eNOS, iNOS), which are crucial in various physiological processes.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Inhibition Studies: Research indicates that structural modifications can significantly enhance the compound's efficacy against specific enzymes involved in tumor growth.
  • Synthesis and Evaluation: The synthesis of m-aryloxy phenols through demethylation reactions has been explored. These compounds were evaluated for their ability to inhibit NOS isozymes effectively.

Comparative Analysis

To provide a clearer understanding of how this compound compares with similar compounds in terms of biological activity and applications:

Compound NameStructureBiological ActivityApplications
This compoundStructurePotential BNCT and drug designCancer therapy
Other Boronate EstersVariesInhibitory effects on NOSOrganic synthesis

Case Studies

A notable case study involved the synthesis of derivatives from this compound aimed at enhancing its biological efficacy against specific cancer types. The findings suggested that specific substitutions on the phenolic ring could lead to improved selectivity and potency as anticancer agents.

Q & A

What are the standard synthetic routes for preparing 2-(3-((3-Fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Category : Basic
Answer :
The synthesis typically involves two key steps:

Formation of the fluorinated benzyl ether : React 3-fluorobenzyl alcohol with a halogenated phenol derivative (e.g., 3-bromophenol) under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the 3-fluorobenzyloxy group.

Boronate ester formation : Couple the resulting aryl intermediate with pinacol borane (HBpin) via palladium-catalyzed Miyaura borylation. Optimize conditions using Pd(dppf)Cl₂ as a catalyst and potassium acetate as a base in anhydrous THF at 80°C for 12–24 hours .

Which spectroscopic methods are most reliable for characterizing this compound?

Category : Basic
Answer :
Key characterization techniques include:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and fluorobenzyloxy groups (δ 5.1–5.3 ppm for -OCH₂-). The tetramethyl dioxaborolane moiety appears as a singlet at δ 1.3–1.4 ppm.
  • ¹¹B NMR : A peak near δ 30–32 ppm confirms boronate ester formation.
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 356.18).
  • X-ray crystallography (if crystalline): Resolve steric effects from the tetramethyl groups .

How do substituents on the phenyl ring influence reactivity in cross-coupling reactions?

Category : Advanced
Answer :
Substituent effects are critical:

  • Electron-withdrawing groups (e.g., -F) : Enhance oxidative addition in Suzuki-Miyaura couplings by polarizing the C-B bond. The 3-fluorobenzyloxy group increases electrophilicity at the boron center.
  • Steric hindrance : The 3-fluorobenzyloxy group’s ortho position may slow transmetallation. Compare with analogs (e.g., 4-fluorobenzyl derivatives) to assess steric vs. electronic contributions.
  • Data-driven approach : Use Hammett constants (σ) to predict reactivity trends. For example, fluorine (σ = +0.43) increases reaction rates compared to methyl groups (σ = −0.17) .

How can researchers resolve discrepancies in NMR data for boron-containing compounds?

Category : Advanced
Answer :
Common issues and solutions:

  • Dynamic broadening : Heat samples to 50°C to reduce line broadening caused by slow rotation around the B-O bond.
  • Impurity signals : Use gradient-enhanced 2D NMR (HSQC, HMBC) to distinguish target compound peaks from byproducts.
  • Quantitative ¹¹B NMR : Integrate boron signals against external standards (e.g., BF₃·OEt₂) to assess purity.
  • Deuterated solvent effects : Test in CDCl₃ vs. DMSO-d₆; polar solvents may shift fluorine-coupled proton signals .

What strategies optimize Suzuki-Miyaura coupling yields using this boronate ester?

Category : Advanced
Answer :
Optimize via:

  • Catalyst selection : Use Pd(PPh₃)₄ for electron-rich aryl partners or Pd(dtbpf)Cl₂ for sterically hindered substrates.
  • Solvent/base systems : Dioxane/water (4:1) with Cs₂CO₃ for mild conditions, or toluene/EtOH with K₃PO₄ for higher temperatures (100°C).
  • Additives : Include TBAB (tetrabutylammonium bromide) to stabilize boronate intermediates.
  • Kinetic monitoring : Track reaction progress via TLC (Rf shift of boronate vs. biaryl product) .

What are the recommended storage and handling protocols for this compound?

Category : Basic
Answer :

  • Storage : Keep under inert gas (Ar/N₂) at −20°C in amber vials to prevent hydrolysis. Desiccate with silica gel.
  • Solubility : Dissolve in anhydrous THF or DCM (10 mM stock). Avoid DMSO due to boronate instability.
  • Safety : Use gloves and fume hoods; consult SDS for toxicity data (e.g., LD50 in rodents) .

How does fluorinated substitution impact biological activity in drug candidates derived from this compound?

Category : Advanced
Answer :
Fluorine’s effects include:

  • Metabolic stability : The C-F bond resists oxidative degradation by cytochrome P450 enzymes.
  • Lipophilicity : Fluorine increases logP (e.g., +0.14 per -F), enhancing membrane permeability.
  • Target binding : Fluorine’s electronegativity strengthens hydrogen bonds in kinase inhibitors (e.g., EGFR inhibitors). Validate via SAR studies comparing 3-F vs. 4-F analogs .

What computational methods predict the reactivity of this boronate ester in cross-coupling?

Category : Advanced
Answer :

  • DFT calculations : Use Gaussian or ORCA to model transition states (e.g., B3LYP/6-31G* level). Focus on B-O bond dissociation energies.
  • Molecular docking : Simulate interactions with Pd catalysts to rationalize regioselectivity.
  • QSAR models : Correlate substituent parameters (π, σ) with experimental coupling yields .

What are common side reactions during synthesis, and how are they mitigated?

Category : Basic
Answer :

  • Protodeboronation : Minimize by using degassed solvents and low temperatures.
  • Hydrolysis : Avoid protic solvents; store intermediates under anhydrous conditions.
  • Byproduct formation : Purify via flash chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water .

How can researchers design analogs of this compound to improve stability or reactivity?

Category : Advanced
Answer :

  • Steric shielding : Introduce bulkier groups (e.g., 3,5-diF substituents) to protect the boron center.
  • Electronic tuning : Replace -OCH₂- with -SCH₂- to modulate electron density.
  • Pro-drug strategies : Incorporate hydrolyzable esters for controlled release in biological systems. Validate stability via accelerated degradation studies (40°C/75% RH) .

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